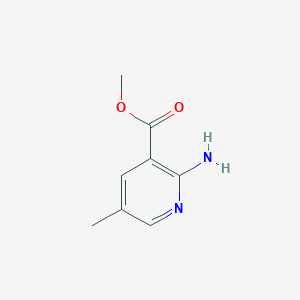

Methyl 2-amino-5-methylnicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

methyl 2-amino-5-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-3-6(8(11)12-2)7(9)10-4-5/h3-4H,1-2H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUSQXUYFDCIZMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20716979 | |

| Record name | Methyl 2-amino-5-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886371-10-4 | |

| Record name | Methyl 2-amino-5-methyl-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886371-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-amino-5-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-amino-5-methylpyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-amino-5-methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-5-methylnicotinate is a key building block in medicinal chemistry, serving as a versatile intermediate in the synthesis of a wide array of pharmacologically active compounds. This technical guide provides a comprehensive overview of the principal and alternative synthetic routes to this valuable molecule. The document is structured to offer not just procedural details but also a critical analysis of the underlying chemical principles, enabling researchers to make informed decisions in the laboratory. We will delve into the mechanistic nuances of the primary synthesis route—Fischer esterification—and explore alternative strategies, including amination of halo-precursors and de novo ring construction. Each method is presented with detailed experimental protocols, comparative data, and workflow diagrams to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound

The substituted pyridine nucleus is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals. This compound, with its strategically positioned amino, methyl, and ester functional groups, offers multiple points for chemical modification, making it an attractive starting material for the synthesis of complex molecular architectures. The amino group can be readily acylated, alkylated, or diazotized, while the ester functionality provides a handle for hydrolysis, amidation, or reduction. The methyl group can also be functionalized, further expanding the synthetic possibilities.

This guide will focus on the practical synthesis of this compound, providing a comparative analysis of the most viable and documented strategies to empower researchers in their drug discovery and development endeavors.

Primary Synthesis Route: Fischer-Speier Esterification

The most direct and widely employed method for the synthesis of this compound is the Fischer-Speier esterification of its corresponding carboxylic acid, 2-amino-5-methylnicotinic acid. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a cornerstone of organic synthesis.[1]

Mechanistic Insights

The Fischer esterification is an equilibrium-controlled process.[2] The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid or thionyl chloride. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol (methanol in this case). The resulting tetrahedral intermediate undergoes a series of proton transfers to convert one of the hydroxyl groups into a good leaving group (water). Elimination of water and subsequent deprotonation of the carbonyl oxygen yields the final ester product.

To drive the equilibrium towards the product side, it is common practice to use a large excess of the alcohol, which also serves as the solvent, and/or to remove the water formed during the reaction.[2]

Diagram 1: Mechanism of Fischer-Speier Esterification

Caption: The acid-catalyzed mechanism of Fischer esterification.

Experimental Protocols

Two common acid catalysts for this esterification are sulfuric acid and thionyl chloride. Below are detailed protocols for each.

Protocol 2.2.1: Sulfuric Acid Catalyzed Esterification

This method is a classic and cost-effective approach to Fischer esterification.[3]

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-amino-5-methylnicotinic acid (1 equivalent) in an excess of methanol (e.g., 10-20 equivalents).

-

Catalyst Addition: Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1-0.5 equivalents) dropwise with vigorous stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralization: Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography on silica gel or recrystallization.

Protocol 2.2.2: Thionyl Chloride Mediated Esterification

Thionyl chloride offers a highly efficient alternative, as it reacts with the carboxylic acid to form an acyl chloride intermediate, which is more reactive towards the alcohol. An added advantage is that the byproducts, sulfur dioxide and hydrogen chloride, are gaseous and can be easily removed.[4]

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl gas), suspend 2-amino-5-methylnicotinic acid (1 equivalent) in methanol (10-20 equivalents).

-

Reagent Addition: Cool the suspension to 0 °C in an ice bath and add thionyl chloride (1.1-1.5 equivalents) dropwise with stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-6 hours. Monitor the reaction by TLC.

-

Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 2.2.1.

Comparative Data

While specific yield data for this compound is not abundantly available in peer-reviewed literature, data from closely related analogs provides a strong indication of expected outcomes.

| Starting Material | Catalyst | Conditions | Yield | Purity | Reference |

| 5-Methylnicotinic acid | Thionyl chloride | Reflux in Methanol, 4h | 98.2% | >98% | [4] |

| 2-Aminonicotinic acid | Sulfuric acid | Microwave, 60°C, 1.5h | 93% | High | [5] |

| Nicotinic acid | Sulfuric acid | Reflux in Methanol, 13h | 23.39% | Not specified | [6] |

The data suggests that the thionyl chloride method with the 5-methyl substituted analog gives a very high yield. The microwave-assisted synthesis of the 2-amino analog also shows excellent yield, indicating that this could be a highly efficient method for the target molecule. The lower yield for the unsubstituted nicotinic acid highlights that reaction conditions and substrate electronics play a significant role.

Alternative Synthesis Routes

Amination of a Halo-Precursor

This route involves the nucleophilic substitution of a halogen on the pyridine ring with an amino group. A plausible precursor would be Methyl 2-chloro-5-methylnicotinate.

Diagram 2: Synthesis via Amination of a Chloro-Precursor

Caption: A two-step synthesis involving esterification followed by amination.

Discussion:

This approach first requires the synthesis of Methyl 2-chloro-5-methylnicotinate, which can be prepared by the esterification of 2-chloro-5-methylnicotinic acid. The subsequent amination can be achieved using various ammonia sources, such as aqueous or gaseous ammonia, often under elevated temperature and pressure. A similar synthesis has been reported for Methyl 2-amino-5-chloronicotinate, where Methyl 2,5-dichloronicotinate was treated with an ammonia solution in 1,4-dioxane at 85°C for 9 days to afford the product in 75% yield.[7] This suggests that the amination of a 2-chloro-substituted nicotinate is a viable, albeit potentially slow, method.

De Novo Pyridine Ring Synthesis: Hantzsch Synthesis

The Hantzsch pyridine synthesis is a classic multicomponent reaction that constructs the pyridine ring from simpler acyclic precursors.[8] It typically involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source (like ammonia).

Diagram 3: General Scheme of Hantzsch Pyridine Synthesis

Caption: A simplified workflow of the Hantzsch pyridine synthesis.

Applicability to this compound:

To synthesize the target molecule via a Hantzsch-type reaction, one would need to select appropriate starting materials that would result in the desired substitution pattern. For instance, a β-ketoester and an enamine could be condensed with an α,β-unsaturated compound. While a direct Hantzsch synthesis for this compound is not explicitly reported, the versatility of multicomponent reactions for the synthesis of substituted 2-aminopyridines makes this a plausible, though more complex, alternative.[9][10] These reactions are highly valued for their atom economy and ability to generate molecular diversity from simple starting materials.[2]

Conclusion and Future Perspectives

The synthesis of this compound is most reliably and efficiently achieved through the Fischer esterification of 2-amino-5-methylnicotinic acid. The use of thionyl chloride or sulfuric acid as a catalyst in methanol provides high yields, with microwave-assisted synthesis offering a potential for rapid and efficient reaction conditions.

Alternative routes, such as the amination of a halo-precursor or the de novo construction of the pyridine ring via multicomponent reactions, offer valuable alternatives, particularly for the generation of diverse analogs for structure-activity relationship studies. While these routes may require more extensive optimization for the specific target molecule, they represent powerful tools in the arsenal of the medicinal chemist.

Future research in this area may focus on the development of more sustainable and environmentally benign catalytic systems for the esterification reaction, as well as the exploration of novel multicomponent reactions for the one-pot synthesis of this and related substituted aminonicotinates.

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. METHYL 5-METHYLNICOTINATE synthesis - chemicalbook [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 8. grokipedia.com [grokipedia.com]

- 9. mdpi.com [mdpi.com]

- 10. One-Pot Multicomponent Synthesis of Diversely Substituted 2-Aminopyrroles. A Short General Synthesis of Rigidins A, B, C and D - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of Methyl 2-amino-5-methylnicotinate

Executive Summary

Methyl 2-amino-5-methylnicotinate is a substituted pyridine derivative that holds significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its structure incorporates three key functional motifs: a 2-aminopyridine core, a methyl ester, and a methyl group on the pyridine ring. This guide provides a comprehensive technical overview of its chemical properties, synthesis, spectroscopic characterization, reactivity, and potential applications for researchers, scientists, and drug development professionals. By synthesizing data from analogous compounds and established chemical principles, this document serves as a foundational resource for leveraging this compound in the design and synthesis of novel molecules.

The 2-Aminonicotinate Scaffold: A Privileged Motif in Drug Discovery

The pyridine ring is a cornerstone of medicinal chemistry, present in numerous approved drugs.[1] The 2-aminopyridine moiety, in particular, is considered a "privileged structure" due to its ability to form key hydrogen bond interactions with biological targets, such as enzyme active sites and receptors.[1] Furthermore, nicotinic acid (niacin) and its derivatives are well-established pharmacophores with a wide array of biological activities.[2]

This compound combines these features, offering multiple points for chemical modification. The amino group serves as a nucleophile or a handle for amide bond formation, the ester can be hydrolyzed or converted to other functional groups, and the pyridine ring itself can undergo various transformations. The additional methyl group at the 5-position can influence the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design.[3] While literature detailing the specific applications of this compound is limited, its structural components suggest significant potential as an intermediate for creating diverse compound libraries for therapeutic screening.[1]

Physicochemical and Structural Properties

A clear understanding of a compound's fundamental properties is essential for its effective use in research and development. The key identifiers and physicochemical characteristics of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | Methyl 2-amino-5-methylpyridine-3-carboxylate | N/A |

| CAS Number | 886371-10-4 | [4] |

| Molecular Formula | C₈H₁₀N₂O₂ | |

| Molecular Weight | 166.18 g/mol | |

| Physical Form | Solid | |

| InChI Key | ZUSQXUYFDCIZMX-UHFFFAOYSA-N | |

| SMILES | COC(=O)C1=C(N)N=CC(C)=C1 |

Synthesis and Purification: A Validated Protocol

While direct, high-yield reports for this specific molecule are not abundant in publicly available literature, a robust synthesis can be reliably achieved via the Fischer esterification of the corresponding carboxylic acid.[5][6] This method is a cornerstone of organic synthesis, valued for its simplicity and use of readily available reagents. The causality behind this choice is clear: the acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Experimental Protocol: Fischer Esterification

This protocol describes the synthesis of this compound from 2-amino-5-methylnicotinic acid.

Materials:

-

2-amino-5-methylnicotinic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated, 98%)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend 2-amino-5-methylnicotinic acid (1.0 eq) in anhydrous methanol (approx. 10-15 mL per gram of starting material).

-

Catalyst Addition: Cool the suspension to 0°C in an ice bath. While stirring, slowly add concentrated sulfuric acid (approx. 0.1-0.2 eq) dropwise. Rationale: The exothermic nature of acid dilution requires careful, cooled addition to prevent uncontrolled temperature increase.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C). Maintain reflux for 4-6 hours, or until TLC analysis (e.g., using a 9:1 chloroform/methanol eluent) indicates complete consumption of the starting material.[7]

-

Neutralization: Cool the reaction mixture to room temperature and then to 0°C. Carefully and slowly add saturated sodium bicarbonate solution to neutralize the excess acid until effervescence ceases and the pH of the aqueous layer is > 8. Trustworthiness Check: This step is critical. Incomplete neutralization will result in the product remaining as a protonated salt in the aqueous layer, drastically reducing extraction efficiency.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of methanol used). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine to remove residual water and inorganic salts.

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[7]

-

Purification: If necessary, purify the crude solid by silica gel flash chromatography or recrystallization to obtain the final product.[5]

Synthesis Workflow Diagram

Caption: Fischer Esterification Workflow for Synthesis.

Spectroscopic and Analytical Characterization

Structural confirmation is paramount. While a specific, published spectrum for this exact molecule is provided by some vendors without detailed assignments, we can predict the key spectroscopic features based on its functional groups and data from analogous structures like methyl nicotinate and methyl 2-aminonicotinate.[4][8][9]

| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | -NH₂ (amino protons) | δ 5.5 - 6.5 ppm (broad singlet) | Protons on nitrogen, often broad due to exchange. |

| Pyridine-H (aromatic) | δ 7.0 - 8.5 ppm (2 distinct signals) | Protons on the electron-deficient pyridine ring. | |

| -OCH₃ (ester methyl) | δ 3.8 - 4.0 ppm (singlet, 3H) | Protons of the methyl ester group.[10] | |

| Ar-CH₃ (ring methyl) | δ 2.2 - 2.5 ppm (singlet, 3H) | Protons of the methyl group attached to the pyridine ring. | |

| IR Spectroscopy | N-H Stretch | 3300-3500 cm⁻¹ (two bands) | Symmetric and asymmetric stretching of the primary amine. |

| C-H Stretch (aromatic) | 3000-3100 cm⁻¹ | C-H bonds on the pyridine ring.[11] | |

| C-H Stretch (aliphatic) | 2850-3000 cm⁻¹ | C-H bonds of the methyl groups.[11] | |

| C=O Stretch (ester) | 1710-1730 cm⁻¹ (strong) | Carbonyl stretch of the α,β-unsaturated ester.[10][12] | |

| C=C, C=N Stretch | 1580-1620 cm⁻¹ | Aromatic ring stretching vibrations.[10] | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 166.18 | Corresponds to the molecular weight of the compound. |

Note: NMR shifts are predictions in CDCl₃ and can vary based on solvent and concentration. A ¹H NMR spectrum is available from ChemicalBook for verification.[4]

Chemical Reactivity and Derivatization Potential

This compound is a versatile synthetic intermediate due to its multiple reactive sites. Understanding this reactivity is key to its application in constructing more complex molecules.

-

Amino Group (C2): The primary amino group is a potent nucleophile and can undergo a variety of reactions, including acylation to form amides, alkylation, and participation in condensation reactions to form heterocyclic systems.

-

Ester Group (C3): The methyl ester can be readily hydrolyzed under acidic or basic conditions to yield the parent carboxylic acid. It can also be reduced (e.g., using LiAlH₄) to the corresponding primary alcohol or converted to an amide by reaction with amines.

-

Pyridine Ring: The pyridine ring is generally electron-deficient, making it resistant to electrophilic aromatic substitution compared to benzene. However, the activating effect of the C2-amino group can facilitate substitution at the C5 position if it were not already occupied. Reactions such as bromination or nitration on the analogous Methyl 2-aminonicotinate typically occur at the 5-position.[7] The pyridine nitrogen can also be oxidized to an N-oxide.[7]

Potential Reactivity Pathways Diagram

Caption: Key Reactivity Sites and Potential Transformations.

Applications in Medicinal Chemistry and Drug Discovery

While specific drugs derived directly from this compound are not prominent in the literature, its value lies in its role as a synthetic scaffold. Closely related structures are key intermediates in the synthesis of various active pharmaceutical ingredients (APIs).[6]

-

Scaffold for Library Synthesis: The compound is an ideal starting point for creating libraries of diverse molecules for high-throughput screening. The predictable reactivity at its functional groups allows for systematic modification to explore structure-activity relationships (SAR).

-

Analgesic and Anti-inflammatory Agents: Nicotinic acid derivatives are known to possess analgesic and anti-inflammatory properties.[10] This scaffold could be used to develop novel non-steroidal anti-inflammatory drugs (NSAIDs) or other pain-modulating agents.

-

Kinase Inhibitors: The 2-aminopyridine motif is a common feature in many kinase inhibitors used in oncology. The amino group often forms critical hydrogen bonds in the ATP-binding pocket of kinases.

-

CNS Agents: The ability of small, functionalized heterocyclic molecules to cross the blood-brain barrier makes them attractive candidates for developing treatments for neurological disorders.[1]

Safety and Handling

As a laboratory chemical, proper safety precautions are mandatory. Although comprehensive toxicological data for this specific compound is not available, data from suppliers and analogous compounds provide a basis for safe handling.

| Hazard Information | Details | Source |

| Pictograms | GHS06 (Skull and Crossbones) | |

| Signal Word | Danger | |

| Hazard Statements | H301 (Toxic if swallowed) | |

| Precautionary Statements | P301 + P330 + P331 + P310 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER/doctor) | |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. | [13][14] |

| Storage | Store locked up in a well-ventilated place. Keep container tightly closed. | [13][14] |

| Disposal | Dispose of contents/container to an approved waste disposal plant. | [13] |

This information is based on supplier data for this compound and should be used in conjunction with a full, up-to-date Safety Data Sheet (SDS) from the supplier before handling.

Conclusion

This compound represents a chemical intermediate of considerable synthetic value. Its combination of a privileged 2-aminopyridine scaffold, a modifiable ester group, and a strategically placed methyl group makes it an attractive starting material for drug discovery programs and complex organic synthesis. This guide has provided a foundational understanding of its properties, a reliable synthetic protocol, and an overview of its reactivity and potential. By leveraging this knowledge, researchers can confidently incorporate this versatile building block into their synthetic strategies to explore new chemical space and develop novel molecules of scientific and therapeutic interest.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-Amino-5-methylpyridinium nicotinate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methyl2-Amino-5-Methylnicotinate(886371-10-4) 1H NMR [m.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Methyl nicotinate(93-60-7) IR Spectrum [chemicalbook.com]

- 9. METHYL 2-CHLORONICOTINATE(40134-18-7) 1H NMR [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. fishersci.com [fishersci.com]

- 14. chemscene.com [chemscene.com]

A Technical Guide to Methyl 2-amino-5-methylnicotinate: Structure, Synthesis, and Application in Modern Drug Discovery

Abstract

Methyl 2-amino-5-methylnicotinate is a substituted pyridine derivative possessing a unique combination of structural motifs highly relevant to medicinal chemistry. This technical guide provides an in-depth analysis of its molecular structure, physicochemical properties, and a validated protocol for its synthesis and purification. We delve into the strategic importance of its core components—the 2-aminopyridine scaffold and the nicotinic acid (niacin) framework—which are recognized as "privileged structures" in drug development. Furthermore, this document outlines a comprehensive, self-validating analytical workflow for structural elucidation and quality control, essential for its application as a high-fidelity building block in the synthesis of novel therapeutic agents. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound's potential in creating next-generation pharmaceuticals.

Molecular Identity and Physicochemical Properties

The Nicotinate Scaffold: A Cornerstone of Medicinal Chemistry

Nicotinic acid and its derivatives are fundamental scaffolds in the landscape of drug discovery, forming the core of numerous approved therapeutic agents.[1] Their versatility allows for a wide range of biological activities, and modifications to the pyridine ring are a proven strategy for developing compounds with diverse applications.[1] this compound is a functionalized member of this class, incorporating an amino group and a methyl group, which can significantly influence its pharmacokinetic and pharmacodynamic properties.[2]

Core Molecular Structure

The molecule consists of a central pyridine ring. An amino group (-NH₂) is substituted at the C2 position, a methyl ester (-COOCH₃) at the C3 position, and a methyl group (-CH₃) at the C5 position. This specific arrangement of functional groups offers multiple points for further chemical modification, making it a versatile intermediate.[1]

Key Physicochemical Data

The fundamental properties of this compound are summarized below. This data is critical for designing experimental conditions, including solvent selection and reaction temperature.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀N₂O₂ | [3][4] |

| Molecular Weight | 166.18 g/mol | [3][5] |

| Appearance | Solid | [3] |

| InChI Key | ZUSQXUYFDCIZMX-UHFFFAOYSA-N | [3] |

| SMILES | COC(C1=C(N=CC(C)=C1)N)=O | [3] |

| MDL Number | MFCD07375375 | [3] |

Synthesis and Purification

Strategic Rationale for Synthesis: Acid-Catalyzed Esterification

The synthesis of nicotinate esters is most commonly and efficiently achieved through the direct esterification of the corresponding nicotinic acid.[6] This method is well-established, scalable, and utilizes readily available reagents. The chosen protocol involves the reaction of 2-amino-5-methylnicotinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by methanol. The reaction is typically performed under reflux to ensure it proceeds to completion.

Detailed Experimental Protocol: Synthesis

This protocol provides a robust method for the laboratory-scale synthesis of this compound.

-

Reactor Setup: To a flame-dried, 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-methylnicotinic acid (1.0 equivalent).

-

Reagent Addition: Add anhydrous methanol (10-15 volumes, e.g., 10-15 mL per gram of starting material). Begin stirring to create a suspension.

-

Catalyst Introduction: Cool the suspension in an ice bath (0°C). Slowly and carefully add concentrated sulfuric acid (H₂SO₄) dropwise (0.1-0.2 equivalents). Causality Note: The exothermic nature of acid dilution necessitates slow addition at low temperatures to prevent uncontrolled boiling of the methanol.

-

Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The reaction progress should be monitored. Trustworthiness Note: A self-validating system involves monitoring. Use Thin Layer Chromatography (TLC) with a mobile phase such as 9:1 Chloroform/Methanol to track the consumption of the starting acid.

-

Workup - Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is confirmed to be >8. Causality Note: Neutralization quenches the acid catalyst and converts any unreacted carboxylic acid into its water-soluble sodium salt, facilitating its removal from the organic product.

-

Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic phase with brine (1 x 20 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Synthesis and Purification Workflow

Purification Protocol: Flash Column Chromatography

The crude product obtained from the synthesis typically requires purification to remove unreacted starting materials and byproducts. Flash column chromatography is the standard method.

-

Stationary Phase: Silica gel (230-400 mesh). Causality Note: Silica gel is a polar stationary phase that effectively separates compounds based on polarity differences.

-

Mobile Phase (Eluent): A gradient or isocratic system of hexanes and ethyl acetate is recommended. A typical starting point would be a 9:1 hexanes:ethyl acetate mixture, gradually increasing the polarity by increasing the proportion of ethyl acetate. The optimal solvent system should be determined by prior TLC analysis.

-

Procedure: The crude product is adsorbed onto a small amount of silica gel and dry-loaded onto the column. The column is then eluted with the chosen mobile phase, collecting fractions and analyzing them by TLC to identify and combine those containing the pure product.

Structural Elucidation and Quality Control

A Self-Validating Analytical Workflow

Confirmation of the product's identity and purity is paramount. A multi-technique approach ensures a self-validating system where each analysis corroborates the others. The standard workflow includes Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, Mass Spectrometry (MS) for molecular weight verification, and High-Performance Liquid Chromatography (HPLC) for purity assessment.

Spectroscopic Characterization (Anticipated Results)

-

¹H NMR (Proton NMR): This technique will confirm the presence of all proton environments. Expected signals would include:

-

A singlet for the methyl ester protons (-OCH₃) around 3.8-4.0 ppm.

-

A singlet for the aromatic methyl group protons (-CH₃) around 2.3-2.5 ppm.

-

A broad singlet for the amine protons (-NH₂) which may vary in chemical shift.

-

Two distinct signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the two protons on the pyridine ring.

-

-

¹³C NMR (Carbon NMR): This confirms the carbon skeleton of the molecule. Key signals to expect include:

-

A signal for the ester carbonyl carbon (~165-170 ppm).

-

Multiple signals in the aromatic region for the pyridine ring carbons.

-

A signal for the methyl ester carbon (~52 ppm).

-

A signal for the aromatic methyl carbon (~18-22 ppm).

-

-

Mass Spectrometry (MS): This analysis confirms the molecular weight. Using a technique like Electrospray Ionization (ESI), the primary ion observed should correspond to the protonated molecule [M+H]⁺ at m/z 167.18.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of a synthesized compound.

-

Method: A reverse-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile, often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.

-

Detection: UV detection is suitable, as the pyridine ring is a strong chromophore.

-

Validation: A pure sample should yield a single major peak. Purity is calculated based on the area percentage of this peak relative to the total area of all observed peaks. For use in drug discovery, a purity of >95% is typically required.

Significance in Medicinal Chemistry and Drug Discovery

The 2-Aminopyridine Moiety: A Privileged Scaffold

The 2-aminopyridine structure is a well-established "privileged scaffold" in medicinal chemistry.[1] This means it is a molecular framework that is capable of binding to multiple biological targets, and it is present in a variety of clinically approved drugs.[1] Its prevalence is due to its ability to act as a versatile hydrogen bond donor and acceptor, forming key interactions within the active sites of proteins. Derivatives have been successfully developed for therapeutic areas including oncology and neurology.[1]

The Role of Methyl Substitution in Drug Design

The introduction of a methyl group is a critical strategy in lead optimization.[2] A methyl group can modulate a molecule's physicochemical properties, such as lipophilicity, which in turn affects absorption, distribution, metabolism, and excretion (ADME). It can also create specific steric interactions to enhance binding affinity to a target or block metabolic pathways to improve a drug's half-life.[2] The C5-methyl group in this compound provides a handle for such strategic optimization.

Potential Applications as a Synthetic Building Block

Given that this compound contains both a nicotinic acid ester and a substituted 2-aminopyridine motif, it represents a highly versatile starting point for the synthesis of novel compounds. The amino group provides a convenient handle for further chemical elaboration, such as amide bond formation or reductive amination, allowing for the construction of diverse compound libraries for screening against various biological targets. Its structural isomer, Methyl 2-aminonicotinate, is already a crucial building block for creating potential treatments for neurological disorders and agents with anti-inflammatory properties.[1][6] By extension, this compound holds similar, if not uniquely modulated, potential for the development of new chemical entities.

Conclusion

This compound is more than a simple organic molecule; it is a strategically designed building block for advanced drug discovery. Its molecular weight of 166.18 g/mol and structure C₈H₁₀N₂O₂ combine the proven utility of the nicotinic acid core with the privileged 2-aminopyridine scaffold. The robust synthesis and purification protocols detailed herein provide a clear path for researchers to access high-purity material. The true value of this compound lies in its potential as a versatile intermediate, enabling medicinal chemists to explore novel chemical space and develop innovative therapeutics for a range of human diseases.

References

The Multifaceted Biological Activities of Nicotinic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Beyond the Vitamin

Nicotinic acid, or niacin (Vitamin B3), has long been a cornerstone in managing dyslipidemia.[1] However, its therapeutic potential extends far beyond lipid modulation. The chemical scaffold of nicotinic acid has proven to be a remarkably versatile template for the synthesis of novel derivatives with a broad spectrum of biological activities. These derivatives have garnered significant interest in the scientific community for their potential applications in oncology, infectious diseases, and inflammatory conditions.[2][3] This guide provides an in-depth exploration of the diverse biological activities of nicotinic acid derivatives, delving into their mechanisms of action, and presenting robust methodologies for their evaluation. Our focus is to equip researchers, scientists, and drug development professionals with the technical insights necessary to navigate this promising area of therapeutic innovation.

The Anticancer Potential of Nicotinic Acid Derivatives: Targeting Uncontrolled Cell Proliferation

The relentless pursuit of novel anticancer agents has led to the investigation of various heterocyclic compounds, with nitrogen-containing moieties like nicotinic acid demonstrating significant promise.[4] Nicotinic acid derivatives have emerged as a compelling class of molecules with diverse mechanisms for combating cancer.[2]

Mechanism of Action: A Multi-pronged Attack

The anticancer activity of nicotinic acid derivatives is not confined to a single mechanism but rather a multi-pronged attack on cancer cell proliferation and survival.

One of the key mechanisms involves the inhibition of crucial signaling pathways that drive tumor growth and angiogenesis. For instance, certain novel nicotinic acid-based compounds have been synthesized as selective inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2).[5][6] Inhibition of VEGFR-2 impedes angiogenesis, the process by which tumors develop new blood vessels to sustain their growth.[7] This targeted inhibition can lead to a reduction in tumor size and metastasis. Some derivatives have demonstrated promising VEGFR-2 inhibition with IC50 values in the nanomolar range, comparable to established drugs like sorafenib.[7] The downstream effects of VEGFR-2 inhibition include the reduction of total and phosphorylated VEGFR-2 and the induction of apoptosis, as evidenced by an increase in caspase-3 levels.[5]

Another important target is the G-protein coupled receptor 109A (GPR109A).[8] Activation of GPR109A in some cancer cells, such as breast cancer, can induce apoptosis and inhibit cell survival signaling pathways.[8] This tumor-suppressive role is context-dependent, as GPR109A activation can have different effects in various cell types.[8] In breast cancer cells, GPR109A activation has been shown to decrease cyclic AMP production and block colony formation.[8]

Furthermore, some derivatives, like curcumin nicotinate, have been shown to induce cancer cell apoptosis and cell cycle arrest through a p53-mediated mechanism.[9] This involves the upregulation of p21 and pro-apoptotic proteins like Bid and Bak, leading to the cleavage of PARP, a hallmark of apoptosis.[9]

The following diagram illustrates the signaling pathway for a VEGFR-2 inhibiting nicotinic acid derivative.

Caption: VEGFR-2 signaling pathway inhibition by a nicotinic acid derivative.

Experimental Workflow for Assessing Anticancer Activity

A systematic approach is crucial for evaluating the anticancer potential of novel nicotinic acid derivatives. The following workflow outlines the key experimental stages.

Caption: Experimental workflow for anticancer drug discovery.

Detailed Protocol: MTT Assay for Cytotoxicity

The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential drug candidates.[10]

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to insoluble purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of living cells.[11]

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the nicotinic acid derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental design.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the compound compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Antimicrobial Properties: A New Frontier in Combating Drug Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Nicotinic acid derivatives have demonstrated promising activity against a range of pathogenic microbes, including bacteria and fungi.[12][13]

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of nicotinic acid derivatives are varied. Some derivatives are believed to inhibit essential microbial enzymes. For instance, against Mycobacterium tuberculosis, they are thought to work by inhibiting peptide synthesis.[14] Other derivatives, particularly those incorporating thiol and phenol groups, exhibit broad-spectrum antibacterial and antifungal activities.[15] The presence of these functional groups is often crucial for their antimicrobial efficacy.

It has also been suggested that nicotinic acid itself can enhance the ability of immune cells, such as neutrophils, to combat bacteria like Staphylococcus aureus.[13] Furthermore, some derivatives have shown the ability to inhibit biofilm formation, a key virulence factor for many pathogenic bacteria.[12][16]

Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[17][18][19]

Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible growth of the microorganism after a defined incubation period.[19]

Step-by-Step Protocol:

-

Preparation of Antimicrobial Solutions: Prepare a stock solution of the nicotinic acid derivative in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).[17]

-

Inoculum Preparation: Prepare a standardized bacterial suspension adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[17] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the standardized bacterial suspension. Include a growth control (broth with inoculum but no antimicrobial) and a sterility control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.[18]

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

The following table summarizes the antimicrobial activity of selected nicotinic acid derivatives against various pathogens.

| Derivative | Target Microorganism | MIC (µg/mL) | Reference |

| Acylhydrazone with 5-nitrofuran substituent | Staphylococcus epidermidis | 1.95 | [13] |

| Acylhydrazone with 5-nitrofuran substituent | Staphylococcus aureus (MRSA) | 7.81 | [13] |

| 1,3,4-Oxadiazoline with 5-nitrofuran substituent | Bacillus subtilis | 7.81 | [13] |

| 1,3,4-Oxadiazoline with 5-nitrofuran substituent | Staphylococcus aureus (MRSA) | 15.62 | [13] |

Antioxidant and Anti-inflammatory Effects: Modulating Cellular Responses

Chronic inflammation and oxidative stress are implicated in a wide range of diseases. Nicotinic acid and its derivatives have demonstrated significant antioxidant and anti-inflammatory properties, making them attractive candidates for therapeutic intervention in these conditions.[20][21][22]

Mechanisms of Action: Quenching Radicals and Dampening Inflammation

The antioxidant activity of nicotinic acid derivatives is attributed to their ability to scavenge free radicals and upregulate endogenous antioxidant systems. Some derivatives have shown potent radical scavenging activity in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[23] Furthermore, nicotinic acid can protect hepatocytes from oxidative stress-induced cell death by preventing declines in intracellular NAD and the GSH/GSSG ratio.[24]

The anti-inflammatory effects are often mediated through the GPR109A receptor.[25][26] Activation of GPR109A can inhibit the production of inflammatory cytokines.[25] For example, in pancreatic β-cells, nicotinic acid has been shown to inhibit palmitic acid-induced inflammation by suppressing the Akt/mTOR signaling pathway.[25] Additionally, certain nicotinic acid derivatives have been shown to be potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[27][28]

The diagram below illustrates the GPR109A-mediated anti-inflammatory signaling pathway.

Caption: GPR109A-mediated anti-inflammatory signaling.

Experimental Protocol: Griess Assay for Nitrite Determination

The Griess assay is a simple and sensitive colorimetric method for the quantification of nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO).[29][30][31][32][33] It is commonly used to assess the production of NO by cells, which is an indicator of inflammatory responses.

Principle: The Griess reagent system involves a two-step diazotization reaction. In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound that absorbs light at 540-570 nm.[30][31]

Step-by-Step Protocol:

-

Sample Collection: Collect cell culture supernatants from cells treated with nicotinic acid derivatives and/or an inflammatory stimulus (e.g., lipopolysaccharide).

-

Standard Curve Preparation: Prepare a standard curve using known concentrations of sodium nitrite (typically ranging from 1 to 100 µM).[33]

-

Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water. This reagent should be freshly prepared.

-

Assay Procedure: In a 96-well plate, add 50 µL of the cell culture supernatant or nitrite standard to each well. Add 50 µL of the Griess reagent to each well.

-

Incubation: Incubate the plate at room temperature for 5-10 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Determine the nitrite concentration in the samples by comparing their absorbance values to the standard curve.

Conclusion and Future Perspectives

The derivatives of nicotinic acid represent a rich and diverse source of biologically active compounds with significant therapeutic potential. Their multifaceted mechanisms of action, targeting key pathways in cancer, microbial infections, and inflammation, underscore their importance in modern drug discovery. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these promising molecules. As our understanding of the intricate signaling pathways modulated by these compounds continues to grow, so too will the opportunities for designing next-generation therapeutics with enhanced efficacy and safety profiles. The future of nicotinic acid derivatives in medicine is bright, and it is incumbent upon the scientific community to continue to explore and unlock their full potential.

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. bds.berkeley.edu [bds.berkeley.edu]

- 3. Synthesis, Docking, Computational Studies, and Antimicrobial Evaluations of New Dipeptide Derivatives Based on Nicotinoylglycylglycine Hydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Curcumin Nicotinate Selectively Induces Cancer Cell Apoptosis and Cycle Arrest through a P53-Mediated Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. clyte.tech [clyte.tech]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. drugs.com [drugs.com]

- 15. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. preprints.org [preprints.org]

- 17. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 18. rr-asia.woah.org [rr-asia.woah.org]

- 19. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Nicotinic acid conjugates of nonsteroidal anti-inflammatory drugs (NSAID's) and their anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Copper Complexes of Nicotinic-Aromatic Carboxylic Acids as Superoxide Dismutase Mimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Protection of Nicotinic Acid against Oxidative Stress-Induced Cell Death in Hepatocytes Contributes to Its Beneficial Effect on Alcohol-induced Liver Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 29. bowdish.ca [bowdish.ca]

- 30. assaygenie.com [assaygenie.com]

- 31. youtube.com [youtube.com]

- 32. Protocol Griess Test [protocols.io]

- 33. documents.thermofisher.com [documents.thermofisher.com]

Role of Methyl 2-amino-5-methylnicotinate in heterocyclic chemistry

An In-depth Technical Guide to the Role of Methyl 2-amino-5-methylnicotinate in Heterocyclic Chemistry

Authored by: Gemini, Senior Application Scientist

Foreword: The Strategic Importance of the 2-Aminopyridine Scaffold

In the landscape of modern medicinal chemistry and drug development, certain molecular frameworks consistently emerge as "privileged structures" due to their proven ability to interact with a wide array of biological targets. The 2-aminopyridine moiety is a quintessential example of such a scaffold, forming the core of numerous clinically significant therapeutic agents.[1] Its unique arrangement of hydrogen bond donors and acceptors allows for critical interactions within enzyme active sites and receptors. This compound is a highly functionalized derivative of this core structure, presenting chemists with a versatile and powerful building block for the synthesis of complex heterocyclic systems. The strategic placement of an amino group, a methyl ester, and a methyl substituent on the pyridine ring offers multiple, distinct reaction pathways, enabling the construction of diverse molecular libraries essential for structure-activity relationship (SAR) studies.[2]

This guide provides an in-depth exploration of this compound as a precursor in heterocyclic synthesis. We will dissect its synthesis, explore its reactivity, and provide detailed, field-proven protocols for its conversion into fused heterocyclic systems, particularly pyridopyrimidines, which are of significant interest in pharmaceutical research.

Part 1: Synthesis of the Core Building Block: this compound

The accessibility of a starting material is paramount to its utility. This compound can be reliably synthesized via the esterification of its corresponding carboxylic acid, 2-amino-5-methylnicotinic acid. The choice of esterification method is critical to ensure high yield and purity, preventing side reactions involving the sensitive amino group.

Acid-Catalyzed Esterification: A Validated Protocol

Acid-catalyzed esterification, or Fischer esterification, is a robust and scalable method for this conversion. The mechanism involves the protonation of the carboxylic acid, enhancing its electrophilicity for nucleophilic attack by the alcohol. The use of a strong acid catalyst like sulfuric acid is common.[3][4]

Experimental Protocol: Synthesis via Fischer Esterification

Objective: To synthesize this compound from 2-amino-5-methylnicotinic acid.

Materials:

-

2-amino-5-methylnicotinic acid (1.0 equiv)

-

Methanol (MeOH), anhydrous (sufficient volume to act as solvent and reagent)

-

Sulfuric acid (H₂SO₄), concentrated (catalytic, e.g., 0.1-0.2 equiv, though some procedures use it in excess)[3]

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[3]

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-5-methylnicotinic acid (e.g., 5.0 g) in anhydrous methanol (e.g., 50 mL).

-

Catalyst Addition: Cool the suspension in an ice bath (0°C). Slowly and carefully add concentrated sulfuric acid to the stirring mixture.[3] Causality Note: The exothermic nature of acid dilution necessitates slow addition at low temperatures to prevent uncontrolled heating and potential side reactions.

-

Reaction: Seal the flask or vial and heat the suspension to 60°C (or reflux). Stir for 2-4 hours, or until the reaction is complete.[3]

-

Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC), eluting with a mixture such as chloroform/methanol (9:1), to observe the disappearance of the starting material.[3]

-

Work-up - Quenching and Neutralization: Once complete, cool the reaction mixture to room temperature. Carefully pour it over crushed ice. Slowly add cold saturated sodium bicarbonate solution to neutralize the excess acid until the pH is > 8. Self-Validation Check: Effervescence (CO₂ release) will be observed. Continue addition until bubbling ceases to ensure complete neutralization.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (1 x 50 mL). Causality Note: The brine wash helps to remove residual water and inorganic salts from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[3]

-

Purification: If necessary, purify the product by silica gel flash chromatography to obtain pure this compound.

Part 2: The Cornerstone Reaction: Synthesis of Fused Pyridopyrimidines

The most powerful application of this compound is its role as an A-B (Amine-Electrophile) synthon in condensation reactions to form fused heterocyclic systems. The vicinal amino and ester groups are perfectly poised for cyclization with reagents containing a C-N fragment, such as amidines, guanidines, or ureas, to construct a pyrimidine ring fused to the initial pyridine core.[5]

Mechanism: Condensation-Cyclization Cascade

The reaction proceeds via a well-established condensation-cyclization pathway. The process is typically catalyzed by a base, such as sodium methoxide or ethoxide, which serves a dual purpose.

Mechanistic Steps:

-

Initial Condensation: The reaction initiates with the nucleophilic attack of the 2-amino group of the nicotinate onto the electrophilic carbon of a suitable reactant, such as formamidine or guanidine.

-

Intramolecular Cyclization: The intermediate formed then undergoes an intramolecular cyclization. The nitrogen from the condensed reagent attacks the electrophilic carbonyl carbon of the methyl ester group.

-

Elimination: This cyclization step is followed by the elimination of a molecule of methanol, which drives the reaction towards the formation of the stable, aromatic fused ring system.

Diagram: Generalized Reaction Mechanism

Below is a Graphviz diagram illustrating the logical flow of the condensation-cyclization cascade to form a 4-hydroxypyridopyrimidine.

Caption: Workflow for pyridopyrimidine synthesis.

Protocol: Synthesis of a 6-Methyl-pyrido[2,3-d]pyrimidin-4(3H)-one

This protocol details the synthesis of a representative pyridopyrimidine derivative using guanidine hydrochloride.

Objective: To synthesize a fused pyridopyrimidine via base-catalyzed condensation-cyclization.

Materials:

-

This compound (1.0 equiv)

-

Guanidine hydrochloride (1.2 equiv)

-

Sodium ethoxide (NaOEt) or Sodium methoxide (NaOMe) (2.5 equiv)

-

Ethanol (EtOH) or Methanol (MeOH), anhydrous

-

Water

-

Acetic acid or Hydrochloric acid (HCl)

Procedure:

-

Base Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), prepare a solution of sodium ethoxide in absolute ethanol. Causality Note: The exclusion of moisture is critical as alkoxide bases are highly reactive with water, which would quench the catalyst and inhibit the reaction.

-

Reagent Addition: To this solution, add this compound and guanidine hydrochloride.

-

Reaction: Heat the mixture to reflux and maintain for 6-8 hours. The reaction progress should be monitored by TLC.

-

Work-up - Quenching and Precipitation: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.

-

Product Isolation: Dissolve the residue in a minimum amount of cold water. Acidify the solution by adding acetic acid or dilute HCl dropwise until the pH is approximately 6-7.

-

Filtration: The desired product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Washing and Drying: Wash the collected solid with cold water and then a small amount of cold ethanol to remove residual impurities. Dry the product under vacuum to yield the pure 6-methyl-pyrido[2,3-d]pyrimidin-4(3H)-one.

Data Summary Table

| Reagent | Molar Equiv. | Purpose | Key Considerations |

| This compound | 1.0 | Pyridine Core (A-B Synthon) | Must be pure and dry. |

| Guanidine Hydrochloride | 1.2 | N-C-N Fragment | A slight excess ensures complete reaction. |

| Sodium Ethoxide | 2.5 | Base Catalyst | Must be handled under anhydrous conditions. |

| Ethanol | Solvent | Reaction Medium | Anhydrous grade is required. |

Part 3: Expanding the Heterocyclic Toolkit

While the synthesis of pyridopyrimidines is a primary application, the reactivity of this compound is not limited to this transformation. Its functional groups can be independently or sequentially modified to access a wider range of heterocyclic systems.

Synthesis of Fused Triazolopyridines

The 2-amino group can be diazotized and subsequently cyclized to form fused triazole systems, which are also prevalent in medicinal chemistry.

Diagram: Triazolopyridine Synthesis Workflow

Caption: Logical steps for triazolopyridine synthesis.

Condensation with Carbonyl Compounds

The amino group can undergo condensation with various carbonyl compounds, such as aldehydes or ketones, to form Schiff bases (imines).[6][7] These intermediates can then be subjected to further cyclization reactions. For example, condensation with a β-ketoester followed by intramolecular cyclization can lead to the formation of other fused pyridine derivatives. This pathway highlights the modularity of using this compound, allowing for the introduction of diverse substituents into the final heterocyclic product.

Conclusion

This compound stands as a testament to the power of a well-functionalized building block in synthetic organic chemistry. Its inherent reactivity, governed by the strategic placement of amino, ester, and methyl groups on a pyridine core, provides reliable and versatile pathways to complex fused heterocyclic systems. The protocols and mechanistic insights detailed in this guide underscore its importance for researchers and scientists in drug discovery, offering a robust platform for the synthesis of novel molecular entities with significant therapeutic potential. The continued exploration of this and similar scaffolds will undoubtedly continue to fuel innovation in medicinal chemistry.

References

An In-depth Technical Guide to the Starting Materials for the Synthesis of Methyl 2-amino-5-methylnicotinate

Introduction

Methyl 2-amino-5-methylnicotinate is a key building block in medicinal chemistry, serving as a versatile intermediate in the synthesis of a variety of pharmacologically active compounds. Its pyridine core, substituted with an amino group, a methyl ester, and a methyl group, offers multiple points for chemical modification, making it a valuable scaffold in drug discovery and development. This guide provides an in-depth analysis of the primary synthetic routes to this compound, with a focus on the selection of starting materials and the rationale behind the chosen synthetic strategies. We will explore the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to aid researchers in making informed decisions for their synthetic campaigns.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be broadly categorized into three main strategies, each with its own set of advantages and challenges. The choice of a particular route is often dictated by factors such as the availability and cost of starting materials, scalability, and the desired purity of the final product.

The three primary strategies are:

-

Esterification of 2-amino-5-methylnicotinic acid: This is the most direct approach, where the carboxylic acid precursor is converted to its methyl ester. The success of this strategy hinges on the efficient synthesis of 2-amino-5-methylnicotinic acid.

-

Amination of a Methyl 2-halo-5-methylnicotinate Precursor: This route involves the nucleophilic substitution of a halogen (typically chlorine) at the 2-position of the pyridine ring with an amino group. The key to this approach is the synthesis of the halogenated precursor.

-

Hofmann Rearrangement of 2-carbamoyl-5-methylnicotinamide: This less common but viable route involves the degradation of an amide to an amine with one fewer carbon atom, offering an alternative pathway to introduce the 2-amino group.

The following sections will delve into the specifics of each of these strategies, with a detailed examination of the required starting materials.

Route 1: Esterification of 2-amino-5-methylnicotinic acid

This is arguably the most straightforward and commonly employed route to this compound. The core of this strategy lies in the efficient synthesis of the key precursor, 2-amino-5-methylnicotinic acid.

Synthesis of the Key Precursor: 2-amino-5-methylnicotinic acid

The most common starting material for the synthesis of 2-amino-5-methylnicotinic acid is 3,5-lutidine . This readily available and relatively inexpensive starting material can be converted to the desired product through a multi-step process.

Logical Relationship: From 3,5-Lutidine to 2-amino-5-methylnicotinic acid

Caption: Direct esterification of the precursor acid.

-

Causality of Experimental Choices:

-

Esterification Method: The Fischer esterification is a classic and cost-effective method. It involves refluxing the carboxylic acid in an excess of methanol with a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. [1][2] * Alternative Reagents: For substrates that are sensitive to strong acids, other esterification methods can be used. These include the use of diazomethane (effective but hazardous), or coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP). T[3]hionyl chloride in methanol is another effective method.

-

[4]Experimental Protocol: Fischer Esterification of 2-amino-5-methylnicotinic acid

-

Suspend 2-amino-5-methylnicotinic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Route 2: Amination of a Methyl 2-halo-5-methylnicotinate Precursor

This strategy involves the preparation of a halogenated nicotinate ester, followed by a nucleophilic aromatic substitution reaction to introduce the amino group. The most common precursor is Methyl 2-chloro-5-methylnicotinate.

Synthesis of the Key Precursor: Methyl 2-chloro-5-methylnicotinate

The synthesis of this chloro-substituted precursor can be achieved from various starting materials. A plausible route starts from 2-hydroxy-5-methylnicotinic acid .

Logical Relationship: From 2-Hydroxy-5-methylnicotinic acid to Methyl 2-chloro-5-methylnicotinate

Caption: Synthesis of the chlorinated intermediate.

Step 1: Chlorination of 2-Hydroxy-5-methylnicotinic acid

The hydroxyl group at the 2-position of the pyridine ring can be converted to a chlorine atom using a suitable chlorinating agent.

-

Causality of Experimental Choices:

-

Chlorinating Agent: Phosphorus oxychloride (POCl3) is a common and effective reagent for this transformation. The reaction is typically carried out at elevated temperatures. Other chlorinating agents like thionyl chloride (SOCl2) can also be used.

-

Step 2: Esterification of 2-Chloro-5-methylnicotinic acid

The resulting 2-chloro-5-methylnicotinic acid is then esterified to give the desired methyl ester. The esterification methods are similar to those described in Route 1.

Experimental Protocol: Synthesis of Methyl 2-chloro-5-methylnicotinate (Illustrative)

-

Chlorination: Heat a mixture of 2-hydroxy-5-methylnicotinic acid and an excess of phosphorus oxychloride at reflux for several hours. After completion of the reaction, carefully quench the excess POCl3 with ice water. The product, 2-chloro-5-methylnicotinic acid, can be isolated by filtration.

-

Esterification: Dissolve the 2-chloro-5-methylnicotinic acid in methanol and add a catalytic amount of sulfuric acid. Reflux the mixture until the esterification is complete. Work-up as described in Route 1 to obtain Methyl 2-chloro-5-methylnicotinate.

[5]An alternative synthesis of Methyl 2-chloro-5-methylnicotinate has been reported starting from methyl 5-bromo-2-chloronicotinate via a Suzuki coupling reaction with methylboronic acid.

[6]#### Amination of Methyl 2-chloro-5-methylnicotinate

The final step in this route is the displacement of the chlorine atom with an amino group.

-

Causality of Experimental Choices:

-

Aminating Agent: Ammonia is the most direct aminating agent. The reaction is typically carried out in a sealed vessel at high temperature and pressure, often in the presence of a copper catalyst to facilitate the nucleophilic aromatic substitution.

-

Reaction Conditions: The conditions for this amination can be harsh, which may be a drawback of this route. The use of a catalyst is often necessary to achieve a reasonable reaction rate and yield.

-

Experimental Protocol: Amination of Methyl 2-chloro-5-methylnicotinate (Illustrative)

-

In a sealed pressure vessel, combine Methyl 2-chloro-5-methylnicotinate, a source of ammonia (e.g., aqueous ammonia or ammonia gas dissolved in a solvent), and a copper catalyst (e.g., copper(I) oxide or copper(I) iodide).

-

Heat the mixture to a high temperature (e.g., 150-200 °C) for several hours.

-

Cool the reaction vessel and carefully vent any excess pressure.

-

Work up the reaction mixture by partitioning between an organic solvent and water. The product can be isolated from the organic layer after drying and concentration.

-

Purify the crude product by column chromatography or recrystallization.

Route 3: Hofmann Rearrangement of 2-carbamoyl-5-methylnicotinamide

The Hofmann rearrangement provides a method for converting a primary amide to a primary amine with one less carbon atom. W[7][8][9][10][11][12][13][14]hile less common for this specific target, it represents a viable alternative synthetic strategy. The key precursor for this route is 5-methylpyridine-2,3-dicarboxylic acid.

A known application of the Hofmann degradation in the synthesis of a related compound, 2-aminonicotinic acid, starts from quinoline. The quinoline is oxidized to 2,3-pyridinedicarboxylic acid, which is then converted to the corresponding anhydride. Ammonolysis of the anhydride followed by a Hofmann degradation yields 2-aminonicotinic acid. A[15] similar strategy could be envisioned starting from a suitably substituted quinoline to arrive at 2-amino-5-methylnicotinic acid.

Logical Relationship: Hofmann Rearrangement Approach

Caption: A potential Hofmann rearrangement route.

-

Causality of Experimental Choices:

-

Hofmann Rearrangement Reagents: The classic Hofmann rearrangement is carried out using bromine and a strong base like sodium hydroxide. T[7][9]he reaction proceeds through an N-bromoamide intermediate, which rearranges to an isocyanate. The isocyanate is then hydrolyzed to the amine.

-

Alternative Reagents: Milder and more modern reagents have been developed for the Hofmann rearrangement, such as N-bromosuccinimide (NBS) and a base, or hypervalent iodine reagents.

-

Comparative Analysis of Synthetic Routes

The choice of the optimal synthetic route depends on a variety of factors. The following table provides a comparative overview of the three main strategies.

| Feature | Route 1: Esterification | Route 2: Amination of Halo-precursor | Route 3: Hofmann Rearrangement |

| Starting Material | 3,5-Lutidine | 2-Hydroxy-5-methylnicotinic acid (or similar) | 5-Methylpyridine-2,3-dicarboxylic acid (or related quinoline) |

| Key Transformation | Oxidation, Amination, Esterification | Chlorination, Esterification, Amination | Anhydride formation, Ammonolysis, Hofmann Rearrangement, Esterification |

| Advantages | - Direct and well-established- Readily available starting material | - Can be efficient if the halo-precursor is accessible | - Avoids direct nitration of the pyridine ring- Can be high yielding |

| Disadvantages | - Multi-step synthesis of the key acid precursor- Use of strong oxidizing and nitrating agents | - Harsh conditions for amination (high T & P)- Potential for side reactions | - Multi-step synthesis of the starting dicarboxylic acid- Hofmann rearrangement can have substrate limitations |